6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one

Catalog No.
S15024422
CAS No.
78440-83-2
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-on...

CAS Number

78440-83-2

Product Name

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2h-pyran-2-one

IUPAC Name

2-(furan-2-yl)-4-methoxy-2,3-dihydropyran-6-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c1-12-7-5-9(14-10(11)6-7)8-3-2-4-13-8/h2-4,6,9H,5H2,1H3

InChI Key

JDDJJFBCPKHYNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC(C1)C2=CC=CO2

6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one is a heterocyclic organic compound characterized by a six-membered ring containing five carbon atoms and one oxygen atom. This compound features a furan moiety, a methoxy group, and a dihydropyran structure, contributing to its unique chemical properties. The presence of the furan ring enhances its reactivity and potential for various biological activities, making it an interesting target for synthetic organic chemistry and medicinal applications.

The chemical reactivity of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be explored through various transformations:

  • Electrophilic Substitution: The methoxy group can act as an electron-donating substituent, facilitating electrophilic aromatic substitution reactions on the furan ring.
  • Nucleophilic Addition: The carbonyl group in the pyran structure can undergo nucleophilic attacks, leading to the formation of various derivatives.
  • Cyclization Reactions: This compound can participate in cyclization reactions to form larger polycyclic structures or fused ring systems under specific conditions .

Compounds related to 5,6-dihydro-2H-pyran-2-one derivatives have shown promising biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit activity against various bacterial strains and fungi.
  • Anticancer Activity: Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anti-cancer agents .
  • Anti-inflammatory Effects: Investigations have suggested that these compounds may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The synthesis of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one can be achieved through several methods:

  • One-Pot Multicomponent Reactions: This method allows the simultaneous formation of multiple bonds, leading to the desired product in fewer steps.
  • Condensation Reactions: The reaction of furan derivatives with appropriate aldehydes or ketones under acidic or basic conditions can yield this compound.
  • Cyclization of Precursor Compounds: Starting from simpler pyran or furan derivatives, cyclization reactions can be employed to construct the target structure .

The unique structure of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one opens up several applications:

  • Pharmaceutical Development: Due to its biological activity, it is a candidate for drug development targeting infectious diseases and cancer.
  • Agricultural Chemistry: Its antimicrobial properties may be utilized in developing new agrochemicals for crop protection.
  • Material Science: The compound could serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one focus on its binding affinity with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action in biological systems.
  • Receptor Interaction: Studies assessing its affinity for various receptors can help elucidate its therapeutic potential and side effects.

Several compounds share structural similarities with 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one. Here are some notable comparisons:

Compound NameStructureUnique Features
5-Methyl-5,6-dihydro-2H-pyran-2-oneStructureLacks furan substitution; primarily studied for flavoring agents.
4-Methoxybenzylidene derivativeStructureContains a methoxybenzylidene group; shows different biological activities.
3-Hydroxy-5,6-dihydro-pyranoneStructureHydroxylated derivative; exhibits distinct reactivity patterns compared to methoxylated forms.

Uniqueness

The uniqueness of 6-(Furan-2-yl)-4-methoxy-5,6-dihydro-2H-pyran-2-one lies in its combination of a furan ring and a methoxy-substituted dihydropyran structure, which imparts specific reactivity and biological properties not found in other similar compounds. This structural configuration allows for targeted interactions within biological systems and opens avenues for novel therapeutic applications.

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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